2'-F-Bz-dC Phosphoramidite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

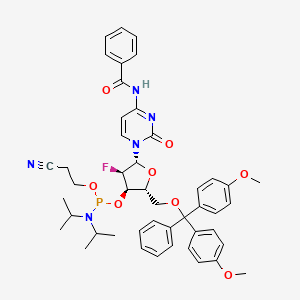

2’-F-Bz-dC Phosphoramidite, also known as DMT-2’-Fluoro-dC (Bz) Phosphoramidite, is a fluorine-modified deoxycytidine phosphoramidite. It features a fluorine atom at the 2’ position and a benzoyl-capped cytidine. This modification enhances the stability of DNA oligonucleotides, making them more resistant to enzymatic degradation. This compound is widely used in DNA synthesis for research, diagnostics, and therapeutic development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-F-Bz-dC Phosphoramidite involves several key steps:

Deprotection: The 5’-hydroxyl group of the nucleoside attached to the solid support is deprotected.

Coupling: The phosphoramidite of the next nucleoside in the sequence is added along with an activator to increase the reactivity of the phosphoramidite.

Capping: Any remaining 5’-hydroxyl groups that have not reacted in the coupling step are acetylated to maintain control of the oligonucleotide sequence.

Oxidation: The phosphate is oxidized, ready to form the phosphodiester bond once the final oligonucleotide is complete and fully deprotected

Industrial Production Methods

Industrial production of 2’-F-Bz-dC Phosphoramidite typically involves automated oligo synthesizers that complete sequential chemical reactions using phosphoramidites to produce nucleotide chains of synthetic oligos. The process is robust and efficient, allowing for the production of large quantities of synthetic DNA and RNA .

Análisis De Reacciones Químicas

Types of Reactions

2’-F-Bz-dC Phosphoramidite undergoes several types of chemical reactions, including:

Oxidation: Conversion of the phosphite triester to a stable phosphate triester.

Substitution: Addition of the phosphoramidite of the next nucleoside in the sequence

Common Reagents and Conditions

Activators: 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

Oxidizers: 0.02 M Iodine in 0.4% v/v Pyridine/tetrahydrofuran

Major Products

The major products formed from these reactions are stable DNA oligonucleotides with enhanced resistance to enzymatic degradation .

Aplicaciones Científicas De Investigación

Structural Characteristics

Key Modifications :

- 2'-Fluoro Modification : Increases resistance to nuclease degradation, enhancing the stability of oligonucleotides.

- Benzoyl Protection : Provides additional stability during oligonucleotide synthesis.

These modifications contribute to the compound's effectiveness in applications such as gene therapy and antisense oligonucleotide design.

Antisense Therapy

Oligonucleotides containing 2'-F-Bz-dC have been evaluated for their ability to inhibit specific gene expressions associated with diseases, particularly cancer. In vitro studies have shown that these modified sequences can significantly reduce the proliferation of cancer cell lines by inducing S-phase cell-cycle arrest. For example, a study demonstrated that treatment with 2'-F-Bz-dC-modified oligonucleotides led to a marked decrease in cell viability in breast cancer cells compared to untreated controls.

RNA Interference

The compound enhances the stability of small interfering RNAs (siRNAs), leading to improved silencing of target genes. Research indicates that siRNAs synthesized with 2'-F-Bz-dC exhibit superior stability and binding affinity towards complementary RNA sequences, crucial for effective gene silencing .

Immunostimulatory Effects

Recent investigations have explored the immunostimulatory properties of oligonucleotides containing 2'-F-Bz-dC. These studies suggest potential applications in cancer immunotherapy by inducing interferon production in vivo.

Case Studies

- Antisense Oligonucleotide Studies : Research has shown that oligonucleotides synthesized with 2'-F-Bz-dC exhibit superior binding affinity and specificity toward target mRNA sequences compared to their unmodified counterparts. In one study, these modified oligonucleotides were able to reduce target gene expression by over 70% in cellular models, demonstrating their efficacy as therapeutic agents.

- In Vivo Applications : A study involving animal models demonstrated that systemic administration of 2'-F-Bz-dC-containing oligonucleotides resulted in significant reductions in tumor growth compared to controls. The enhanced stability provided by the fluoro modification allowed for prolonged circulation time in the bloodstream, which is critical for achieving therapeutic concentrations at target sites .

Mecanismo De Acción

The mechanism of action of 2’-F-Bz-dC Phosphoramidite involves the formation of stable DNA oligonucleotides through the phosphoramidite synthesis cycle. The fluorine modification at the 2’ position and the benzoyl-capped cytidine enhance the stability and resistance to enzymatic degradation. This allows for precise and controlled oligonucleotide assembly during synthesis .

Comparación Con Compuestos Similares

Similar Compounds

2’-F-A (Bz) CE-Phosphoramidite: Similar fluorine modification at the 2’ position, used in siRNA applications.

DMT-2’-F-dA (Bz)-CE-Phosphoramidite: Another fluorine-modified deoxyadenosine phosphoramidite.

Uniqueness

2’-F-Bz-dC Phosphoramidite is unique due to its specific modification with a fluorine atom at the 2’ position and a benzoyl-capped cytidine. This combination provides enhanced stability and resistance to enzymatic degradation, making it ideal for DNA synthesis in various research, diagnostic, and therapeutic applications .

Actividad Biológica

Introduction

2'-F-Bz-dC phosphoramidite, or 2'-fluoro-benzoyl-deoxycytidine phosphoramidite, is a modified nucleoside widely used in the synthesis of oligonucleotides. Its structure includes a 2'-fluoro modification on the ribose sugar and a benzoyl protecting group on the nucleobase, which enhances its stability and reactivity during oligonucleotide synthesis. This compound is notable for its significant biological activity, particularly in modulating gene expression and serving as a therapeutic agent.

Chemical Properties and Synthesis

The synthesis of this compound involves several key steps:

- Protection of the Nucleobase : The deoxycytidine base is protected using benzoyl chloride to form the benzoyl derivative.

- Phosphitylation : The protected nucleoside undergoes phosphitylation with bis(diisopropylamino)(2-cyanoethoxy)phosphine to produce the fully protected phosphoramidite.

- Final Deprotection : The final product is obtained by removing the protecting groups under controlled conditions.

The following table summarizes key features and comparisons with similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2'-F-Bz-dC | 2'-fluoro modification, benzoyl protection | Increased stability and resistance to nuclease degradation |

| 2'-deoxycytidine | Basic structure without protecting groups | Less stable due to unprotected base |

| DMT-2'-F-dC | Dimethoxytrityl protection at the 5' position | Higher reactivity in oligonucleotide synthesis |

| 5-Methyl-DMT-2'-F-dC | Methyl group at position 5 | Enhanced binding affinity due to methylation |

Biological Activity

The biological activity of this compound primarily stems from its incorporation into oligonucleotides, which can effectively bind to complementary RNA or DNA sequences. This binding capability is crucial for applications such as:

- Antisense Therapy : Oligonucleotides containing 2'-F-Bz-dC can inhibit gene expression by binding to mRNA transcripts.

- RNA Interference (RNAi) : The compound enhances the stability of small interfering RNAs (siRNAs), leading to improved silencing of target genes.

The presence of the 2'-fluoro group significantly contributes to increased resistance against enzymatic degradation, making it suitable for in vivo applications. This modification allows oligonucleotides to maintain their integrity longer in biological systems, enhancing their therapeutic potential.

Case Studies

- Antisense Oligonucleotide Studies : Research has shown that oligonucleotides synthesized with 2'-F-Bz-dC exhibit superior binding affinity and specificity toward target mRNA sequences compared to their unmodified counterparts. In one study, these modified oligonucleotides were able to reduce target gene expression by over 70% in cellular models, demonstrating their efficacy as therapeutic agents .

- In Vivo Applications : A study involving animal models demonstrated that systemic administration of 2'-F-Bz-dC-containing oligonucleotides resulted in significant reductions in tumor growth compared to controls. The enhanced stability provided by the fluoro modification allowed for prolonged circulation time in the bloodstream, which is critical for achieving therapeutic concentrations at target sites .

- Immunostimulatory Effects : Recent investigations have also explored the immunostimulatory properties of oligonucleotides containing 2'-F-Bz-dC. These studies indicated that such compounds could induce interferon production in vivo, suggesting potential applications in cancer immunotherapy .

Interaction Studies

Interaction studies focusing on the binding affinity of this compound reveal its effectiveness in forming stable duplexes with complementary nucleic acids. Techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) have been employed to quantify these interactions, showing that oligonucleotides containing this phosphoramidite exhibit enhanced binding kinetics compared to standard nucleosides .

The biological activity of this compound highlights its potential as a powerful tool in molecular biology and therapeutic development. Its unique chemical properties facilitate the synthesis of stable and effective oligonucleotides capable of modulating gene expression and providing therapeutic benefits. Ongoing research continues to uncover new applications and mechanisms of action, reinforcing its significance in both basic research and clinical settings.

Propiedades

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42-,44-,61?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKJPMGSTGVCJJ-GNUWXFRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H51FN5O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

851.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.